molecular formula C4H6O2<br>C4H6O2<br>CH2=C(CH3)COOH B3422292 Methacrylic acid CAS No. 25087-26-7

Methacrylic acid

Cat. No.: B3422292
CAS No.: 25087-26-7
M. Wt: 86.09 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-N
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Description

Methacrylic acid, also known as 2-methylpropenoic acid, is an organic compound with the formula CH₂=C(CH₃)COOH. It is a colorless, viscous liquid with a pungent odor. This compound is a carboxylic acid and is widely used in the production of polymers and copolymers. It is soluble in warm water and miscible with most organic solvents .

Synthetic Routes and Reaction Conditions:

    Acetone Cyanohydrin Route: This is the most common industrial method. Acetone reacts with hydrocyanic acid to form acetone cyanohydrin, which is then treated with concentrated sulfuric acid to produce methacrylamide sulfate.

    Isobutylene Oxidation: Isobutylene is oxidized to methacrolein and then further oxidized to this compound.

    Dehydrogenation of Isobutyric Acid: Isobutyric acid is dehydrogenated to produce this compound.

Industrial Production Methods:

    Acetone Cyanohydrin Process: This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylamide sulfate using sulfuric acid.

    Isobutylene Oxidation Process: Isobutylene is oxidized to methacrolein and then to this compound.

Mechanism of Action

Target of Action

Methacrylic acid (MAA)-based biomaterials are the archetype regenerative biomaterial . The primary targets of MAA are macrophages and insulin growth factor 1 (IGF-1), among other biological processes . MAA-based materials promote a vascularized tissue response through the polarization of macrophages and the generation of IGF-1 .

Mode of Action

MAA undergoes several reactions characteristic of α,β-unsaturated acids . These reactions include the Diels–Alder reaction and Michael additions . Esterifications are brought about by acid-catalyzed condensations with alcohols, alkylations with certain alkenes, and transesterifications .

Biochemical Pathways

MAA-based materials have a robust ability to enhance the regeneration of soft tissue injuries without additional growth factors or cells . Both MAA-co-methyl methacrylate beads (MAA beads) and a MAA-collagen hydrogel promoted accelerated diabetic wound closure in the skin . The MAA-collagen hydrogel was also shown to enhance regeneration after a traumatic skeletal muscle injury . MAA-PEG hydrogels have facilitated islet engraftment into the subcutaneous space due to their pro-vascularization properties, allowing a return to normoglycemia .

Pharmacokinetics

It is known that maa can be used to produce homopolymers and copolymers . It is generally stabilized with approx. 400 ppm of hydroquinone monomethyl ether (MEHQ) . It is only ever supplied in its stabilized form, because it can polymerize with violence .

Result of Action

The result of MAA’s action is remarkable pro-regenerative capabilities . Emerging results further showcase the robust regenerative abilities of MAA in promoting nerve regeneration and immune modulation . In its many forms and applications, MAA-based biomaterials exert remarkable pro-regenerative capabilities, positioning MAA-based materials as an effective means for promoting tissue repair .

Action Environment

The action of MAA is pH-dependent . In order to prevent polymerization, MAA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . MAA must be stored between 18 and 35 °C, preferably between 20 and 25 °C .

Biochemical Analysis

Biochemical Properties

Methacrylic acid undergoes several reactions characteristic of α,β-unsaturated acids . These reactions include the Diels–Alder reaction and Michael additions . Esterifications are brought about by acid-catalyzed condensations with alcohols, alkylations with certain alkenes, and transesterifications .

Cellular Effects

This compound-based biomaterials promote a vascularized tissue response through polarization of macrophages and generation of insulin growth factor 1, among other biological processes . This response is instead of the fibrous capsule that typically surrounds most implanted materials, and which isolates the implant from the host .

Temporal Effects in Laboratory Settings

The main use of this compound is its polymerization to poly (methyl methacrylate) . It is used in some nail primers to help acrylic nails adhere to the nail plate . Copolymers consisting partially of this compound are used in certain types of tablet coatings in order to slow the tablet’s dissolution in the digestive tract, and thus extend or delay the release of the active ingredient .

Dosage Effects in Animal Models

In a short-term test with fish a 96h LC50 of 85 mg/l was found for Oncorhynchus mykiss . For invertebrates acute and long-term studies on Daphnia magna had been conducted. A 48h EC50 between 100 and 180 mg/l and a 21d NOEC of 53 mg/l were found in these tests .

Metabolic Pathways

In the most common route, this compound is prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid . This derivative in turn is hydrolyzed to this compound, or esterified to methyl methacrylate in one step .

Transport and Distribution

This compound has a water solubility of 89 g/l, a vapor pressure of 0.9 hPa and a log Kow of 0.93 . It is used as an internal and external intermediate in the chemical industry for the production of this compound esters and as a co-monomer in different kinds of polymers .

Chemical Reactions Analysis

Methacrylic acid undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Acid Catalysts: Used in esterification reactions.

    Radical Initiators: Used in polymerization reactions.

    Dienes: Used in Diels-Alder reactions.

    Nucleophiles: Used in Michael addition reactions.

Major Products:

    Esters: Such as methyl methacrylate.

    Polymers: Such as polymethyl methacrylate.

    Adducts: From Diels-Alder and Michael addition reactions.

Comparison with Similar Compounds

    Acrylic Acid: Lacks the methyl group on the alpha carbon.

    Ethyl Acrylate: An ester of acrylic acid.

    Methyl Methacrylate: An ester of methacrylic acid.

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-methylprop-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)
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InChI Key

CERQOIWHTDAKMF-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)O
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Molecular Formula

C4H6O2, Array
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Related CAS

25068-55-7, 50867-57-7, 25087-26-7, 25750-36-1, Array, 54193-36-1 (hydrochloride salt)
Record name 2-Propenoic acid, 2-methyl-, homopolymer, isotactic
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Record name Methacrylic acid
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DSSTOX Substance ID

DTXSID3025542
Record name Methacrylic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Methacrylic acid appears as a clear colorless liquid (or low-melting solid) with a pungent odor. Corrosive to metals and tissue. Flash point 170 °F. Melting point 61 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make plastics., Methacrylic acid, stabilized appears as a clear colorless liquid with a pungent odor. Corrosive to metals and tissue. Combustible. Flash point 170 °F. Melting point 61 °F. May polymerize if contaminated or heated. If polymerization takes place inside a closed container, the container may violently rupture. Less dense than water and is soluble in water. Vapors heavier than air. Used to make plastics., Liquid, Colorless liquid or solid (below 61 degrees F) with an acrid, repulsive odor; [NIOSH], COLOURLESS LIQUID OR COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 61 °F) with an acrid, repulsive odor.
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Record name 2-Propenoic acid, 2-methyl-
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Boiling Point

325 °F at 760 mmHg (NTP, 1992), 325 °F at 760 mmHg (NIOSH, 2023), 163 °C at 760 mm Hg, 159-163 °C, 325 °F
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Flash Point

170 °F (NTP, 1992), 171 °F (NIOSH, 2023), 77 °C, 76 °C (open cup), 153 °F (67 °C) (closed cup), 68 °C c.c., 77 °C o.c., 171 °F (open-cup), (oc) 171 °F
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 9 % at 77 °F (NIOSH, 2023), Soluble in chloroform; miscible with ethanol, ether, In water solubility, 89 g/L at 20 °C, Solubility in water: moderate, (77 °F): 9%
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Density

1.015 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.02 (Liquid) (NIOSH, 2023) - Denser than water; will sink, 1.0153 at 20 °C/4 °C, Relative density (water = 1): 1.02, 1.015 at 68 °F, 1.02 (Liquid)
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Vapor Density

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 2.97, 2.97
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Vapor Pressure

0.65 mmHg at 68 °F ; 1 mmHg at 77 °F (NTP, 1992), 0.7 mmHg (NIOSH, 2023), 0.99 [mmHg], 0.99 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130, 0.7 mmHg
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Color/Form

Clear colorless liquid or colorless crystals, Long prisms

CAS No.

79-41-4, 25087-26-7
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Melting Point

61 °F (NTP, 1992), 61 °F (NIOSH, 2023), 16 °C, 61 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrylic acid
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Methacrylic acid
Reactant of Route 3
Methacrylic acid
Reactant of Route 4
Methacrylic acid
Reactant of Route 5
Methacrylic acid
Reactant of Route 6
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Customer
Q & A

Q1: What are the common methods for synthesizing methacrylic acid?

A1: this compound can be synthesized through various methods. One approach involves the gas-phase oxidation of C4 compounds like isobutylene, tert-butyl alcohol, and methyl tert-butyl ether []. Another method utilizes the catalytic decarboxylation and dehydration of biobased substrates such as citric acid, itaconic acid, and 2-hydroxyisobutyric acid [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H6O2, and its molecular weight is 86.09 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Various spectroscopic techniques, including FTIR [, ], NMR (1H NMR and 13C NMR) [], and GPC [], are employed to characterize the structure and properties of this compound and its polymers.

Q4: What are the common applications of this compound in material science?

A4: this compound is a key monomer in the production of various polymers, including polythis compound and its esters []. These polymers find applications in diverse fields, including pharmaceuticals [], adhesives [], coatings [, ], and thermal energy storage [].

Q5: How does the incorporation of this compound influence the properties of polymers?

A5: The inclusion of MAA introduces carboxyl groups into the polymer structure, influencing properties such as hydrophilicity [], pH-sensitivity [, ], and adhesion [].

Q6: Can you elaborate on the role of this compound in pharmaceutical formulations?

A6: this compound-based polymers like poly(this compound, methyl methacrylate) are utilized in pharmaceutical dosage forms for oral administration []. These polymers can act as coatings to control drug release and target specific regions of the gastrointestinal tract.

Q7: What is the role of catalysts in the production of this compound?

A7: Catalysts play a crucial role in optimizing the production of this compound. For instance, molybdenum-based catalysts containing bismuth and iron are utilized in the gas-phase oxidation of C4 compounds to produce this compound []. Additionally, solid base catalysts such as hydrotalcite are employed in the decarboxylation of biobased substrates to synthesize MAA [].

Q8: How is computational chemistry used to study this compound and its reactions?

A8: Computational chemistry tools, including density functional theory (DFT) calculations, are utilized to predict pKa values of this compound oligomers []. DFT has also been used to investigate the interactions between chelerythrine and this compound in the design of molecularly imprinted polymers []. Furthermore, kinetic modeling helps optimize reaction parameters for MAA synthesis, such as temperature and contact time [].

Q9: What factors affect the stability of this compound and its polymers?

A9: The stability of MAA-based materials can be affected by factors such as pH [], temperature [], and the presence of other chemicals.

Q10: What strategies are employed to enhance the stability and performance of MAA-based formulations?

A10: Various strategies can be used to improve the stability and performance of MAA-based formulations. For example, cross-linking agents like ethylene glycol dimethacrylate are used to enhance the stability of poly(this compound) hydrogels [, ].

Q11: What are the environmental concerns associated with this compound, and how are they addressed?

A11: While MAA itself can be biodegradable, some of its polymer derivatives might not be readily degradable in the environment. Therefore, exploring alternative, bio-based routes for MAA production [] and developing efficient recycling and waste management strategies [] are crucial for minimizing the environmental impact.

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